1-Butylpyrimidine-2,4(1h,3h)-dione
Overview
Description
1-Butylpyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the pyrimidine family. This compound features a pyrimidine ring substituted with a butyl group at the first position and two keto groups at the second and fourth positions. It is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpyrimidine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the reaction of butylamine with barbituric acid under controlled conditions. The reaction typically proceeds as follows:
Reactants: Butylamine and barbituric acid.
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction.
Procedure: The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography. Once the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Butylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding dihydropyrimidine derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in the presence of a base.
Major Products:
Oxidation: Pyrimidine derivatives with additional oxygen-containing functional groups.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkyl or aryl-substituted pyrimidine derivatives.
Scientific Research Applications
1-Butylpyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-butylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For instance, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.
Comparison with Similar Compounds
1-Methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a butyl group.
1-Ethylpyrimidine-2,4(1H,3H)-dione: Contains an ethyl group instead of a butyl group.
1-Propylpyrimidine-2,4(1H,3H)-dione: Features a propyl group in place of the butyl group.
Uniqueness: 1-Butylpyrimidine-2,4(1H,3H)-dione is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-butylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h4,6H,2-3,5H2,1H3,(H,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEKJTHBUFFNQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288293 | |
Record name | 1-butylpyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-06-6 | |
Record name | NSC55188 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-butylpyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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